![molecular formula C11H13BrN2O2S2 B1430079 methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949816-68-5](/img/structure/B1430079.png)

methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Übersicht

Beschreibung

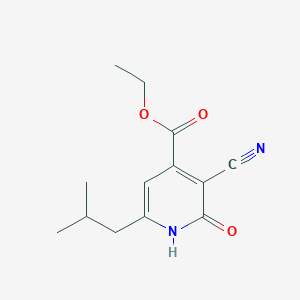

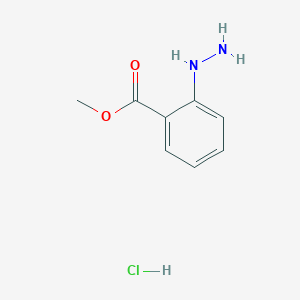

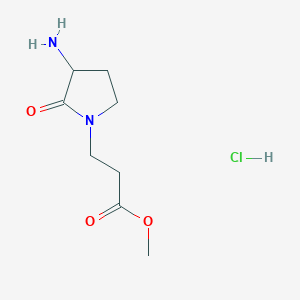

“Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide” is a complex organic compound. It contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a methylthio group (CH3-S-) and an imino group (=NH), as well as a methyl acetate group (CH3-COO-). The term “hydrobromide” indicates that this compound is a salt of hydrobromic acid (HBr).

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzo[d]thiazole core, with the imino, methylthio, and methyl acetate groups attached at the 2, 6, and 2 positions, respectively . The exact structure would depend on the specific locations of these groups on the benzo[d]thiazole ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar imino and methyl acetate groups could influence its solubility in different solvents . The benzo[d]thiazole core could potentially absorb UV light, giving the compound distinctive spectroscopic properties .

Zukünftige Richtungen

Future research on this compound could involve elucidating its synthesis and properties, as well as investigating potential applications. For example, benzo[d]thiazoles are found in a variety of pharmaceuticals and dyes , so this compound could potentially have interesting biological or material properties.

Wirkmechanismus

Target of Action

The primary targets of this compound are the CviR and LasR receptors . These receptors are involved in the quorum sensing (QS) signals of bacteria, which is a system of stimulus and response correlated to population density .

Mode of Action

The compound interacts with its targets by inhibiting the QS signals in bacteria . It has been found to exhibit potent QS inhibition activity against the CviR receptor, showing violacein inhibition . Further, it has also been found to inhibit LasR receptor-based QS .

Biochemical Pathways

The compound affects the QS-mediated pathways in bacteria. QS is a system that regulates gene expression in response to fluctuations in cell-population density . By inhibiting QS signals, the compound disrupts these pathways and their downstream effects, which include biofilm formation .

Pharmacokinetics

Its ability to inhibit qs signals and clear biofilms suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of QS signals, leading to a decrease in violacein production . It also exhibits biofilm clearance, indicating its potential in combating biofilm-associated bacterial infections .

Eigenschaften

IUPAC Name |

methyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2.BrH/c1-15-10(14)6-13-8-4-3-7(16-2)5-9(8)17-11(13)12;/h3-5,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRKAYXWNBFUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)

![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)